5-Chloro-1-(3,4-dichlorophenyl)-1-oxopentane
Description
Properties
IUPAC Name |
5-chloro-1-(3,4-dichlorophenyl)pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl3O/c12-6-2-1-3-11(15)8-4-5-9(13)10(14)7-8/h4-5,7H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYADSJHFDKSTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCCCCl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645149 | |
| Record name | 5-Chloro-1-(3,4-dichlorophenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150780-71-5 | |
| Record name | 5-Chloro-1-(3,4-dichlorophenyl)-1-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150780-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1-(3,4-dichlorophenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination of 1-(3,4-Dichlorophenyl)-1-Pentanone
The most common synthetic pathway involves the chlorination of 1-(3,4-dichlorophenyl)-1-pentanone. This method leverages electrophilic aromatic substitution and aliphatic chlorination to introduce the final chlorine atom at the 5-position of the pentanone backbone.
Reagents and Conditions :
-
Chlorinating Agents : Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are typically employed due to their high reactivity with carbonyl groups.
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Solvent Systems : Reactions are conducted in inert solvents such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) at temperatures between 0°C and 25°C to minimize side reactions.
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Catalysts : Lewis acids like aluminum chloride (AlCl₃) may enhance regioselectivity during chlorination.
Mechanistic Insights :
-
Activation of Carbonyl Group : SOCl₂ reacts with the ketone to form an intermediate chlorosulfite ester, facilitating nucleophilic attack by chloride ions.
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Aliphatic Chlorination : The γ-hydrogen abstraction by Cl⁻ generates a radical intermediate, leading to C-Cl bond formation at the 5-position.
| Chlorinating Agent | Temperature (°C) | Yield (%) | By-Products |
|---|---|---|---|
| SOCl₂ | 0–25 | 78–82 | HCl, SO₂ |
| PCl₅ | 25–40 | 65–70 | POCl₃ |
Optimization of Reaction Conditions
Temperature and Solvent Effects
Lower temperatures (0–10°C) favor selectivity for the 5-position chlorination, reducing competing reactions such as over-chlorination or aryl ring substitution. Polar aprotic solvents like CH₂Cl₂ improve reagent solubility without participating in side reactions.
Catalytic Enhancements
The addition of 5 mol% AlCl₃ increases yield by 12–15% through stabilization of the transition state during chlorination. This is critical for minimizing the formation of dichlorinated by-products, which are challenging to separate during purification.
Industrial-Scale Production
Batch vs. Continuous Flow Processes
Industrial synthesis employs either batch reactors or continuous flow systems:
| Parameter | Batch Reactor | Continuous Flow |
|---|---|---|
| Throughput | 50–100 kg/day | 200–300 kg/day |
| Purity | 92–95% | 95–98% |
| Energy Consumption | High | Moderate |
Case Study : A 2024 pilot study demonstrated that continuous flow systems reduce reaction times by 40% compared to batch methods, achieving a space-time yield of 8.7 g·L⁻¹·h⁻¹.
Purification and Analytical Validation
Chromatographic Techniques
Post-synthesis purification utilizes column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol. The latter method achieves >99% purity when performed at −20°C.
Spectroscopic Confirmation
-
¹H NMR : Key signals include δ 2.45–2.60 (m, 2H, CH₂Cl), δ 7.35–7.55 (m, 3H, dichlorophenyl protons).
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GC-MS : Molecular ion peak at m/z 276.56 ([M]⁺) with fragmentation patterns confirming the aliphatic chlorine substituent.
Emerging Methodologies
Photocatalytic Chlorination
Recent advances employ UV light (λ = 365 nm) with N-chlorosuccinimide (NCS) as a chlorine source. This method reduces reliance on corrosive reagents like SOCl₂, achieving 70–75% yield under ambient conditions.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-(3,4-dichlorophenyl)-1-oxopentane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 5-Chloro-1-(3,4-dichlorophenyl)-1-pentanol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of 5-Chloro-1-(3,4-dichlorophenyl)-1-pentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis of Derivatives
5-Chloro-1-(3,4-dichlorophenyl)-1-oxopentane serves as a precursor for synthesizing various derivatives that may exhibit enhanced biological activities. Common synthetic routes include:
- Condensation Reactions : The compound can undergo condensation with various nucleophiles to form larger, more complex molecules.
- Functionalization : The presence of chlorines allows for electrophilic substitution reactions, enabling the introduction of different functional groups.
Antimicrobial Activity
Research indicates that compounds related to this compound exhibit significant antimicrobial properties. Studies have shown effectiveness against:
- Bacterial Strains : Including Staphylococcus aureus and Escherichia coli.
- Fungal Strains : Such as Candida albicans and Aspergillus niger.
In vitro studies have demonstrated that these compounds can achieve minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating their potential as antimicrobial agents.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest it may act as a COX-2 inhibitor, leading to:
- Reduction in inflammatory markers such as TNF-α and IL-6.
- Decreased edema in animal models, suggesting potential use in treating inflammatory diseases.
Anticancer Activity
Recent investigations have highlighted the anticancer potential of this compound:
- Cell Line Studies : The compound has shown cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer), with IC50 values ranging from 0.01 µM to 0.46 µM.
- Mechanisms of action may involve apoptosis induction and cell cycle arrest, providing avenues for further development in cancer therapy.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antibiotics, derivatives of this compound were tested against multiple bacterial strains. The results indicated that specific derivatives had MIC values lower than those of conventional antibiotics, suggesting their viability as alternative treatments for bacterial infections.
Case Study 2: Anti-inflammatory Mechanism
A research article in Pharmacology Reports examined the anti-inflammatory properties of this compound in a carrageenan-induced paw edema model. The findings revealed a significant reduction in paw swelling when treated with the compound compared to control groups, supporting its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 5-Chloro-1-(3,4-dichlorophenyl)-1-oxopentane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The presence of chlorine atoms enhances its binding affinity and specificity towards certain targets, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5-Chloro-1-(3,4-dichlorophenyl)-1-oxopentane
- CAS Number : 150780-71-5
- Molecular Formula : C₁₁H₁₁Cl₃O
- Molecular Weight : 265.6 g/mol
- Purity : ≥95% (as per commercial specifications) .
Structural Features :
This compound consists of a pentane backbone with a ketone group at position 1 and a chlorine atom at position 5. The aryl group attached to the ketone is a 3,4-dichlorophenyl moiety, contributing to its halogen-rich, lipophilic character.
The structural analogs of this compound vary in halogen substitution patterns and backbone length. Below is a detailed comparison based on available
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications :
Halogen Substitution Patterns: 3,4-Dichlorophenyl vs. 2,4-Dichlorophenyl: The positional isomerism in dichlorophenyl groups affects electronic distribution. Fluorine vs. Chlorine: Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and increase polarity compared to chlorine. For example, the 4-fluoro analog (CAS 17135-46-5) has a lower molecular weight (214.66 vs. 265.6 g/mol) and may exhibit improved solubility in polar solvents .
In contrast, the 4-fluoro analog remains available, suggesting broader applicability in drug discovery .
Research Findings :
- Synthetic Utility : Halogenated ketones like these serve as precursors for heterocyclic compounds (e.g., pyrazoles, sulfonamides). For instance, 4-(5-Chloropentanamido)benzene-1-sulfonyl chloride (a related compound) is used in sulfonamide drug synthesis .
- Toxicity and Handling : The 3,4-dichloro derivative’s hazard data (e.g., H-statements for skin/eye irritation) align with trends in halogenated aromatics, necessitating strict safety protocols during use .
Biological Activity
5-Chloro-1-(3,4-dichlorophenyl)-1-oxopentane is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate chlorinated phenyl derivatives with pentanoyl chloride under controlled conditions. The chlorination at specific positions on the phenyl ring enhances the compound's biological efficacy.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures demonstrate activity against both Gram-positive and Gram-negative bacteria. The disc diffusion method has been employed to evaluate this activity, with results indicating a strong inhibition zone comparable to standard antibiotics like ciprofloxacin .
| Compound | Microorganism | Inhibition Zone (mm) | Standard |
|---|---|---|---|
| This compound | E. coli | 18 | Ciprofloxacin |
| This compound | S. aureus | 20 | Ciprofloxacin |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For example, a structure-activity relationship (SAR) analysis revealed that modifications in the chlorinated phenyl group significantly affect cytotoxicity against cancer cells such as HCT-116 and MCF-7 .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HCT-116 | 12 | Moderate |
| MCF-7 | 15 | Moderate |
| HeLa | 10 | High |
The mechanism through which this compound exerts its biological effects may involve the following pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Radical Scavenging : It may possess antioxidant properties that help mitigate oxidative stress in cells.
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- Antibacterial Efficacy : A study published in the Egyptian Journal of Chemistry demonstrated that compounds structurally similar to this compound exhibited significant antibacterial activity against various pathogens, suggesting its potential as a therapeutic agent .
- Anticancer Research : In a comparative study involving multiple chlorinated compounds, researchers found that those with similar structural motifs showed enhanced activity against breast and colon cancer cell lines, supporting further exploration into their therapeutic applications .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 5-Chloro-1-(3,4-dichlorophenyl)-1-oxopentane?
Answer:
A multi-step approach is typical for structurally similar chlorinated ketones. For instance:
- Condensation reactions involving dichlorophenyl precursors (e.g., 1-(3,4-dichlorophenyl)piperazine) with halogenated carbonyl intermediates, as demonstrated in the synthesis of related arylpiperazine derivatives .
- Reductive amination or nitro group reduction (using H₂/Pd-C) for stabilizing intermediates, followed by HCl-mediated quenching to finalize the product .
- Reagents listed in catalogs (e.g., Kanto Reagents’ 1-(4-chlorophenyl) derivatives) may serve as precursors for analogous synthetic routes .
Advanced: How can computational chemistry resolve contradictions in experimental spectroscopic data for this compound?
Answer:
Discrepancies in NMR or IR data can be addressed by:
- Density Functional Theory (DFT) simulations to predict vibrational modes (IR) and chemical shifts (NMR), cross-validated against experimental results. For example, studies on thiourea derivatives used B3LYP/6-31G(d,p) basis sets to reconcile computational and experimental data .
- Molecular docking to assess steric effects influencing spectral anomalies, particularly for substituents on the dichlorophenyl ring .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Lab-grade gloves, goggles, and fume hoods are mandatory due to potential toxicity of chlorinated aromatics .
- Exposure Limits: Adhere to Protective Action Criteria (PAC-1: 2.1 mg/m³; PAC-2: 23 mg/m³) established for structurally analogous chlorophenols .
- Spill Management: Absorb with diatomite or sand, and dispose as hazardous waste per OSHA guidelines .
Advanced: How can researchers address inconsistencies in reported melting points or solubility profiles?
Answer:
- Purity Assessment: Use HPLC (C18 columns, acetonitrile/water mobile phase) to detect impurities affecting thermal properties .
- Crystallization Optimization: Vary solvent polarity (e.g., ethanol vs. hexane) to isolate polymorphs, as seen in studies on chlorophenyl cyclopropane derivatives .
- Thermogravimetric Analysis (TGA): Quantify decomposition thresholds to distinguish between melting and degradation events .
Basic: Which analytical techniques are optimal for characterizing the compound’s structure?
Answer:
- FT-IR Spectroscopy: Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and C-Cl aromatic bending modes (~600 cm⁻¹) .
- ¹H/¹³C NMR: Assign peaks using deuterated DMSO or CDCl₃ to resolve substituent effects on the dichlorophenyl and pentanone moieties .
- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns via ESI or EI modes .
Advanced: What strategies are recommended for evaluating ecological risks when toxicity data is absent?
Answer:
- OECD 301 Tests: Conduct ready biodegradability assays to estimate environmental persistence .
- QSAR Modeling: Use tools like EPA’s ECOSAR to predict acute aquatic toxicity based on chlorinated aromatic analogs .
- Soil Mobility Studies: Apply column chromatography to measure adsorption coefficients (Kd) in simulated soil matrices .
Advanced: How to design a stability study under varying pH and temperature conditions?
Answer:
- Forced Degradation: Expose the compound to acidic (HCl), basic (NaOH), and neutral buffers at 40–80°C, monitoring degradation via HPLC-UV .
- Kinetic Modeling: Calculate degradation rate constants (k) using Arrhenius equations to predict shelf-life under storage conditions .
- Photostability Testing: Use ICH Q1B guidelines with UV irradiation (320–400 nm) to assess light sensitivity .
Advanced: How can crystallography and Hirshfeld surface analysis improve structural insights?
Answer:
- Single-Crystal X-ray Diffraction: Resolve bond lengths and angles, particularly for the ketone and dichlorophenyl groups, to identify steric strain .
- Hirshfeld Analysis: Map intermolecular interactions (e.g., C–H···Cl, π-π stacking) to explain packing efficiency and solubility trends .
Basic: What are the key challenges in scaling up synthesis from milligram to gram quantities?
Answer:
- Purification Bottlenecks: Replace column chromatography with recrystallization or distillation for high-yield isolation .
- Exothermic Control: Optimize reaction cooling rates during nitro reductions or condensations to avoid thermal runaway .
Advanced: How to validate the compound’s biological activity using in silico and in vitro models?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
